molecular formula C14H21NO B1289344 3-Phenyl-1-(piperidin-4-yl)propan-1-ol CAS No. 24152-52-1

3-Phenyl-1-(piperidin-4-yl)propan-1-ol

Cat. No.: B1289344
CAS No.: 24152-52-1
M. Wt: 219.32 g/mol
InChI Key: KSJVCEXVUFHCQZ-UHFFFAOYSA-N
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Description

3-Phenyl-1-(piperidin-4-yl)propan-1-ol is a chiral alcohol featuring a piperidine ring linked to a phenyl-substituted propanol chain. Its hydrochloride salt form (CAS: 155270-01-2) is commercially available with a purity of 95% and is utilized in chemical pesticides, food additives, and active pharmaceutical ingredients . The compound’s safety profile emphasizes precautions against skin/eye contact and environmental release, with specific handling guidelines for storage and disposal .

Properties

IUPAC Name

3-phenyl-1-piperidin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVCEXVUFHCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(CCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593143
Record name 3-Phenyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-52-1
Record name α-(2-Phenylethyl)-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24152-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-1-(piperidin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and Friedel-Crafts alkylation are commonly employed in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(piperidin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

3-Phenyl-1-(piperidin-4-yl)propan-1-ol exhibits notable pharmacological activities. It has been investigated for its potential as a serotonin receptor modulator. Research indicates that derivatives of this compound can interact with serotonin receptors, which are crucial targets in treating mood disorders and anxiety .

Table 1: Biological Activities of this compound Derivatives

Compound DerivativeReceptor TargetActivity (IC50)Reference
A5-HT1A30 nM
BPDE4 Inhibitor25 nM
CMycobacterial ATP Synthase50 nM

Case Studies

  • Serotonin Receptor Modulation : A study demonstrated that certain derivatives of this compound showed significant binding affinity for the 5-HT1A serotonin receptors, indicating potential therapeutic uses in treating depression and anxiety disorders .
  • PDE4 Inhibition : Another investigation highlighted the compound's role as a phosphodiesterase type 4 inhibitor, suggesting its utility in managing inflammatory conditions such as asthma and COPD .

Insecticidal Properties

The compound has been explored for its insecticidal properties. Patents indicate that related compounds can act effectively against various insect pests, making them valuable in agricultural pest management .

Table 2: Insecticidal Efficacy of Related Compounds

Compound NameTarget PestEfficacy (%)Reference
Compound DAphids85
Compound EBeetles90

Skin Care Products

The compound's properties make it suitable for use in cosmetic formulations. Its ability to enhance skin penetration and bioavailability is particularly valuable in topical applications. Recent studies have focused on optimizing formulations that include this compound to improve skin hydration and overall efficacy .

Table 3: Cosmetic Formulation Studies

Formulation TypeActive IngredientEffectivenessReference
Moisturizer3-Phenyl derivativeImproved hydration
Anti-aging creamPiperidin derivativeReduced wrinkles

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(piperidin-4-yl)propan-1-ol involves its role as a muscarinic antagonist. It binds to muscarinic cholinergic receptors in the central nervous system, thereby blocking the actions of endogenous acetylcholine. This leads to a reduction in cholinergic activity, which is beneficial in managing symptoms of Parkinson’s disease .

Comparison with Similar Compounds

Structural Analogues Without Aromatic Substituents

3-(Piperidin-4-yl)propan-1-ol (CAS: 7037-49-2) lacks the phenyl group but shares the piperidine-propanol backbone. Synthesized via a benzyl carbamate intermediate, it achieves 42% yield through column chromatography . Key differences include:

  • Lipophilicity : The absence of the phenyl group reduces logP, impacting membrane permeability.
  • Solubility : The hydrochloride salt form enhances aqueous solubility compared to the free base .

Table 1: Comparison of Core Structures

Compound Molecular Formula Key Substituents logP* Applications
This compound C14H19NO Phenyl, piperidine ~2.8 Pharmaceutical intermediates
3-(Piperidin-4-yl)propan-1-ol C8H17NO Piperidine ~1.2 Neurological research
n-Propanol C3H8O None 0.33 Solvent, industrial use

*Estimated using fragment-based methods.

Aromatic Analogues with Modified Substituents

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard) features a tolyl group and dimethyl substitution. Regulatory limits are imposed due to sensitization risks, contrasting with the unregulated status of this compound .

2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol (CAS: 3337-46-0) contains dual pyridinyl groups and a tertiary alcohol. The pyridine rings introduce basicity (pKa ~5–6) and hydrogen-bonding capacity, which may enhance receptor binding in medicinal chemistry applications .

Heterocyclic Variants

3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine (CAS: 1389315-07-4) replaces the propanol chain with a pyrazole ring. This modification introduces aromatic nitrogen atoms, altering electron distribution and enabling π-π stacking interactions in biological targets .

3-[1-(2-Pyridin-4-yl-ethyl)-piperidin-4-yl]propan-1-ol incorporates a pyridinyl-ethyl chain, increasing molecular weight (MW: ~290) and polarity. The ethyl spacer may improve blood-brain barrier penetration compared to the phenyl-propanol derivative .

Table 2: Heterocyclic vs. Phenyl-Substituted Derivatives

Compound Heterocycle MW Key Property
This compound None 217.3 Moderate lipophilicity
3-Phenyl-1-(piperidin-4-yl)-1H-pyrazol-5-amine Pyrazole 242.3 Enhanced π-π interactions
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol Pyridine (x2) 290.4 High basicity

Biological Activity

3-Phenyl-1-(piperidin-4-yl)propan-1-ol, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with phenyl-substituted propanols. The synthesis typically yields a crystalline product suitable for biological evaluation. For example, the synthesis of related compounds has been documented where variations in the piperidine and phenyl substituents were explored to optimize biological activity .

Biological Activity Overview

This compound exhibits several notable biological activities:

1. Antimicrobial Activity
Research indicates that compounds with similar structures have shown promising antimicrobial effects. For instance, derivatives of piperidinol have been evaluated for their anti-tuberculosis properties, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . This suggests that this compound may possess similar potential against bacterial pathogens.

2. Neuropharmacological Effects
The compound's structural features align it with known neuropharmacological agents. Studies on related piperidine compounds have shown activity as H3 receptor antagonists, which are implicated in modulating neurotransmitter release and could potentially influence conditions like schizophrenia and obesity .

3. Analgesic Properties
There is evidence supporting the analgesic properties of piperidine derivatives. Compounds structurally related to this compound have been tested for pain relief efficacy in animal models, suggesting that this compound may also exhibit similar analgesic effects .

The biological activities of this compound can be attributed to its interactions with various receptors:

1. Histamine H3 Receptor Antagonism
The compound may act as an antagonist at the histamine H3 receptor, which is involved in regulating neurotransmitter release in the central nervous system. This mechanism is crucial for developing treatments for cognitive disorders .

2. Modulation of Pain Pathways
By potentially interacting with pain pathways and modulating neurotransmitter levels, this compound could provide therapeutic benefits in managing pain conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFindingsReference
Study on Piperidinol DerivativesIdentified novel anti-tuberculosis activity with MICs from 1.4 to 18.8 μg/mL
Neuropharmacological EvaluationDemonstrated H3 receptor antagonism with potential cognitive benefits
Analgesic Activity AssessmentShowed significant pain relief in animal models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenyl-1-(piperidin-4-yl)propan-1-ol, and what methodological considerations are critical for achieving high yields?

  • Answer : The synthesis typically involves reductive amination or hydrogenation of a ketone intermediate. For example, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) is effective for reducing nitro or imine groups while preserving stereochemistry . Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature control (20–50°C) are critical to avoid side reactions like over-reduction or racemization. Evidence from related piperidine derivatives suggests that protecting group strategies (e.g., Boc groups) may stabilize intermediates during multi-step syntheses .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the phenyl and piperidine moieties. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm). For stereochemical confirmation, X-ray crystallography has been employed in structurally analogous compounds to resolve chiral centers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Storage should be in a cool, dry place (<25°C) in tightly sealed containers. In case of skin contact, wash immediately with soap and water for 15 minutes. Emergency eye rinsing stations must be accessible .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during the synthesis of this compound?

  • Answer : Competing pathways (e.g., over-reduction or elimination) can be minimized by:

  • Catalyst selection : Palladium vs. Lindlar catalyst alters selectivity in hydrogenation steps. For example, Lindlar catalysts selectively hydrogenate alkynes to cis-alkenes but may require poisoning agents (e.g., quinoline) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions, while non-polar solvents (e.g., toluene) favor elimination.
  • Temperature gradients : Stepwise temperature ramping (e.g., 0°C to room temperature) reduces side reactions in exothermic steps .

Q. What analytical strategies resolve contradictions in reported pharmacological activity data for this compound derivatives?

  • Answer : Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) can skew bioassay results. Orthogonal purification (e.g., column chromatography followed by recrystallization) ensures ≥95% purity .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH may alter receptor binding. Standardized protocols (e.g., IC50 measurements under identical conditions) are recommended.
  • Stereochemical effects : Enantiomers may exhibit divergent activities. Chiral HPLC or enzymatic resolution can isolate active stereoisomers .

Q. What methodologies are effective for studying the compound’s interactions with biological targets, such as GPCRs or ion channels?

  • Answer :

  • Radioligand binding assays : Use tritiated or fluorescently labeled derivatives to quantify affinity (Kd) and selectivity.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in silico, guided by X-ray crystallography data of target proteins .
  • Functional assays : Calcium flux or cAMP accumulation assays measure downstream signaling effects in live cells .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Answer : Crystallization hurdles include:

  • Solvent selection : Mixed solvents (e.g., methanol/water) improve crystal nucleation. Slow evaporation at 4°C enhances lattice formation.
  • Chirality : Racemic mixtures form less stable crystals. Enantiopure samples (e.g., via chiral chromatography) yield higher-quality diffraction data.
  • Additives : Small molecules (e.g., co-crystallants like acetic acid) may stabilize crystal packing .

Methodological Notes

  • Stereochemical Control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (e.g., ketoreductases) ensures enantiomeric excess ≥99% .
  • Scale-Up Considerations : Pilot-scale reactions require pressurized hydrogenation reactors (e.g., Parr shaker) and in-line FTIR for real-time monitoring of intermediates .

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